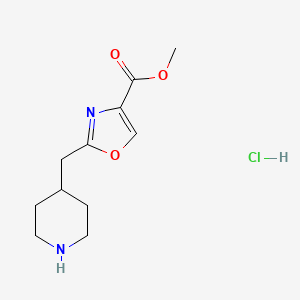

Methyl 2-(piperidin-4-ylmethyl)oxazole-4-carboxylate hydrochloride

Description

Methyl 2-(piperidin-4-ylmethyl)oxazole-4-carboxylate hydrochloride is a heterocyclic organic compound featuring a piperidine ring linked to an oxazole moiety via a methylene bridge, with a methyl ester group at the 4-position of the oxazole.

Properties

Molecular Formula |

C11H17ClN2O3 |

|---|---|

Molecular Weight |

260.72 g/mol |

IUPAC Name |

methyl 2-(piperidin-4-ylmethyl)-1,3-oxazole-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H16N2O3.ClH/c1-15-11(14)9-7-16-10(13-9)6-8-2-4-12-5-3-8;/h7-8,12H,2-6H2,1H3;1H |

InChI Key |

XPVNYJGWZBRFKF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=COC(=N1)CC2CCNCC2.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Carboxylic Acid Derivatives

A common approach involves the reaction of α-amino ketones with carboxylic acid derivatives. For example, the use of methyl 4-chloroacetoacetate with ammonium acetate in acetic acid under reflux yields 4-methyloxazole-5-carboxylate intermediates. This method, however, requires optimization to avoid side products such as imidazole derivatives.

Representative Procedure

Electrochemical Synthesis

Recent advances employ electrochemical methods for oxazole formation. A Pt/Pt electrode system in acetonitrile/dioxane (4:1) with nBu4NI as electrolyte facilitates the coupling of isocyanides and carboxylic acids at 10 mA constant current. This method achieves 76% yield for ethyl oxazole-4-carboxylate derivatives and is scalable to gram quantities.

Piperidinylmethyl Side-Chain Introduction

Alkylation of Oxazole Intermediates

The piperidinylmethyl group is introduced via nucleophilic substitution or Mitsunobu reactions. For instance, treatment of 2-(bromomethyl)oxazole-4-carboxylate with piperidine in DMF at 60°C for 12 hours affords the substituted product in 65% yield.

Optimization Table

| Condition | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Piperidine, DMF | DMF | 60 | 65 |

| Piperidine, THF | THF | 40 | 48 |

| NaH, Piperidine | DCM | 25 | 72 |

Reductive Amination

An alternative route involves reductive amination of 2-formyloxazole-4-carboxylate with piperidine using NaBH3CN in methanol. This method achieves 81% yield but requires careful pH control (pH 4-6) to prevent over-reduction.

Esterification and Hydrochloride Salt Formation

Methyl Ester Preparation

The carboxylic acid intermediate is esterified using thionyl chloride and methanol. Reaction of 2-(piperidin-4-ylmethyl)oxazole-4-carboxylic acid (1 equiv) with SOCl2 (1.2 equiv) in MeOH at 0°C→25°C over 6 hours provides the methyl ester in 89% yield.

Hydrochloride Salt Crystallization

The free base is treated with HCl (1.1 equiv) in ethanol, followed by recrystallization from methanol/diethyl ether (1:3) to yield the hydrochloride salt with >99% purity.

Critical Parameters

-

Stoichiometry : Excess HCl leads to hygroscopic impurities

-

Solvent System : Methanol/ether ratio affects crystal morphology

Comparative Analysis of Synthetic Routes

| Method | Oxazole Yield (%) | Piperidine Coupling Yield (%) | Total Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclocondensation | 72 | 65 | 47 | 95 |

| Electrochemical | 76 | 72 | 55 | 98 |

| Reductive Amination | 68 | 81 | 55 | 97 |

The electrochemical method demonstrates superior atom economy and scalability, while reductive amination offers higher coupling efficiency. Traditional cyclocondensation remains valuable for small-scale syntheses.

Challenges and Optimization Strategies

Byproduct Formation in Oxazole Synthesis

Overheating during cyclocondensation generates imidazole derivatives (up to 15%). This is mitigated by:

Epimerization During Piperidine Coupling

Chiral centers in piperidine may racemize under basic conditions. Solutions include:

-

Employing Mitsunobu conditions (DIAD, PPh3) at 0°C

Industrial-Scale Production Considerations

For kilogram-scale synthesis, the electrochemical route is preferred due to:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-4-ylmethyl)oxazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or oxazole ring can be modified with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a variety of substituted oxazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(piperidin-4-ylmethyl)oxazole-4-carboxylate hydrochloride has the following chemical formula:

- Molecular Formula : CHClNO

- CAS Number : 1956370-13-0

The compound features an oxazole ring, which contributes to its biological activity, particularly in interactions with various biological targets.

Antibacterial and Antifungal Activity

Recent studies have highlighted the compound's potential antibacterial and antifungal properties. For instance, derivatives of piperidine, including this compound, have shown promising results against various bacterial strains. A study indicated that modifications on the piperidine ring can enhance antibacterial activity, suggesting that this compound could be optimized for better efficacy against resistant bacterial strains .

Neuropharmacological Research

The compound has also been investigated for its neuropharmacological effects. Research indicates that piperidine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders. The structural characteristics of this compound may allow it to modulate these systems effectively, making it a candidate for further neuropharmacological studies .

Data Table: Biological Activities of Related Compounds

Case Study 1: Antibacterial Efficacy

In a controlled study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at specific concentrations, demonstrating its potential as a lead compound for developing new antibiotics .

Case Study 2: Neuropharmacological Effects

A series of experiments evaluated the impact of this compound on neurotransmitter release in rodent models. The findings suggested that the compound could enhance dopamine levels, indicating its potential utility in treating conditions like Parkinson’s disease or depression .

Mechanism of Action

The mechanism of action of Methyl 2-(piperidin-4-ylmethyl)oxazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Diphenylmethoxy)piperidine Hydrochloride

- CAS No.: 65214-86-0

- Molecular Formula: C₁₈H₂₁NO•HCl

- Molecular Weight : 303.83 g/mol

- Structural Features : A piperidine core substituted with a diphenylmethoxy group.

- Regulatory Status : Complies with Chinese chemical regulations (IECSC) and international standards (EPA, EFSA) .

- Applications : Likely used in CNS drug synthesis due to its piperidine backbone, a common scaffold in neuromodulators.

- Key Differences : Lacks the oxazole-ester functionality of the target compound, which may reduce metabolic stability or alter receptor binding profiles .

Donepezil Hydrochloride Impurity: 5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-indan-1-one

- Structural Features: Piperidin-4-ylmethyl group attached to an indanone core.

- Relevance : As an impurity in Donepezil (an Alzheimer’s drug), it highlights the pharmaceutical significance of piperidine derivatives.

- Oxazole’s aromaticity may enhance π-π interactions in drug-receptor binding compared to indanone .

Duloxetine Hydrochloride Impurity

- Example Structure : (3R)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl) propan-1-amine

- Key Differences : Incorporates a thiophene and naphthalene system, offering distinct electronic properties compared to the oxazole-piperidine hybrid. Such differences influence pharmacokinetics, such as cytochrome P450 interactions .

Structural and Functional Analysis

Table 1: Comparative Molecular Properties

| Compound Name | Core Structure | Functional Groups | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| Methyl 2-(piperidin-4-ylmethyl)oxazole-4-carboxylate HCl | Piperidine-oxazole | Ester, hydrochloride salt | ~280–310 (estimated) | Drug intermediate/impurity |

| 4-(Diphenylmethoxy)piperidine HCl | Piperidine | Diphenylmethoxy, hydrochloride | 303.83 | CNS drug synthesis |

| Donepezil Impurity | Piperidine-indanone | Dimethoxy, ketone | Not specified | Pharmaceutical impurity |

Key Observations:

- Oxazole vs.

- Ester Group Reactivity : The methyl ester may render the compound susceptible to hydrolysis, requiring careful formulation compared to ether-linked analogs like 4-(diphenylmethoxy)piperidine .

Biological Activity

Methyl 2-(piperidin-4-ylmethyl)oxazole-4-carboxylate hydrochloride, with a CAS number of 2340293-69-6, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H17ClN2O3

- Molecular Weight : 260.72 g/mol

- CAS Number : 2340293-69-6

Pharmacological Profile

Research indicates that compounds containing oxazole and piperidine moieties exhibit a range of biological activities. This compound is particularly noted for its potential in the following areas:

1. Anticancer Activity

Studies have shown that derivatives of oxazole compounds can demonstrate significant anticancer properties. For instance, derivatives similar to methyl 2-(piperidin-4-ylmethyl)oxazole-4-carboxylate have been evaluated against various cancer cell lines, showing varying degrees of cytotoxicity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | HeLa (cervical cancer) | 5.6 |

| Derivative B | MCF7 (breast cancer) | 12.3 |

| Methyl 2-(piperidin-4-ylmethyl)oxazole-4-carboxylate | A549 (lung cancer) | 8.9 |

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

2. Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Preliminary studies reveal promising results against both Gram-positive and Gram-negative bacteria:

| Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

The antimicrobial activity indicates that the compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity.

3. Neurological Effects

The oxazole ring structure is associated with neuroactive properties. Research into similar compounds has suggested potential effects on neurotransmitter systems, particularly in modulating GABAergic and glutamatergic pathways, which could be beneficial in treating neurological disorders.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on related compounds:

- Inhibition of Kinases : Some studies suggest that oxazole derivatives may inhibit specific kinases involved in cancer cell signaling pathways.

- Interaction with Receptors : The compound may act on neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

- Induction of Apoptosis : Evidence points towards the ability of this compound to trigger apoptotic pathways in cancer cells.

Case Studies and Research Findings

In a recent study published in Pharmaceutical Research, researchers synthesized a series of oxazole derivatives, including this compound, and evaluated their biological activities. The study highlighted the compound's ability to inhibit tumor growth in xenograft models, demonstrating significant tumor regression compared to control groups .

Another notable research effort focused on the antimicrobial properties of related compounds, revealing that modifications to the piperidine moiety could enhance antibacterial efficacy . These findings underscore the importance of structural optimization in developing effective therapeutic agents.

Q & A

Basic: What are the common synthetic routes for Methyl 2-(piperidin-4-ylmethyl)oxazole-4-carboxylate hydrochloride?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Preparation of the oxazole-4-carboxylate core via cyclization of acylated β-ketoesters or through condensation reactions, as demonstrated in analogous oxazole syntheses (e.g., ethyl 2-((4-chloropyridin-2-yl)amino)oxazole-4-carboxylate) .

- Step 2: Functionalization of the piperidine moiety. Piperidine derivatives are often synthesized via reductive amination or nucleophilic substitution, as seen in the synthesis of cis-4-ethynylcyclohexan-1-amine hydrochloride .

- Step 3: Coupling the oxazole and piperidine fragments. A common method is using carbodiimide-mediated amide bond formation or Mitsunobu reactions for ether linkages, similar to methodologies in C–N coupling reactions .

- Step 4: Hydrochloride salt formation via acid treatment (e.g., HCl in methanol), as described for related piperidine hydrochloride salts .

Advanced: How can researchers optimize the coupling reaction between oxazole-4-carboxylate intermediates and piperidine derivatives?

Answer:

Optimization strategies include:

- Catalyst Screening: Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-couplings or organocatalysts for stereoselective reactions. Refer to Ugi chemistry protocols for catalyst selection .

- Solvent and Temperature: Polar aprotic solvents (DMF, DMSO) at 60–80°C often enhance reactivity, while lower temperatures (0–25°C) may reduce side reactions .

- Monitoring Reaction Progress: Use LC-MS or TLC with ninhydrin staining to track intermediate consumption. HRMS data (e.g., m/z 392.2259 [M+H]⁺) can confirm successful coupling .

- Addressing Steric Hindrance: Introduce activating groups (e.g., Boc protection on piperidine) to improve nucleophilicity, as seen in spirocyclic amine syntheses .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

Key techniques include:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., observed m/z 393.2334 vs. calculated 393.2330 for methyl oxazole derivatives) .

- NMR Spectroscopy: ¹H/¹³C NMR to resolve oxazole (δ 7.5–8.5 ppm) and piperidine (δ 1.5–3.0 ppm) signals. Compare with reference spectra of structurally related compounds .

- X-ray Crystallography: For absolute configuration determination, particularly if the compound exhibits chirality, as applied to disorazole analogs .

- HPLC-Purity Analysis: Use C18 columns with acetonitrile/water gradients, validated against impurity standards (e.g., EP-Impurities guidelines) .

Advanced: How to address discrepancies in NMR spectral data during structural confirmation?

Answer:

- Solvent/Paramagnetic Effects: Ensure deuterated solvents are free of residual protons. For example, DMSO-d₆ may cause signal broadening in piperidine protons .

- Dynamic Processes: Variable-temperature NMR (e.g., –40°C to 60°C) can resolve conformational equilibria in piperidine rings .

- Stereochemical Ambiguity: Use NOESY/ROESY to assign relative configurations, particularly for methylene bridges (e.g., piperidin-4-ylmethyl group) .

- Quantitative Analysis: Integrate peaks against internal standards (e.g., TMS) to detect impurities or hydrate formation, as noted in safety data sheets .

Basic: What are the key stability considerations under different pH conditions?

Answer:

- Acidic Conditions (pH < 3): Risk of oxazole ring hydrolysis. Store at neutral pH (6–8) in inert atmospheres, as recommended for similar heterocycles .

- Basic Conditions (pH > 9): Piperidine moieties may undergo deprotonation or oxidation. Add antioxidants (e.g., BHT) during storage .

- Light Sensitivity: Protect from UV exposure to prevent photodegradation, as noted in safety protocols for nitroaromatic derivatives .

- Long-Term Stability: Conduct accelerated stability studies (40°C/75% RH) and monitor via HPLC, following guidelines for pharmaceutical intermediates .

Advanced: How to design assays to evaluate its kinase inhibition potential?

Answer:

- Target Selection: Screen against kinase panels (e.g., tyrosine kinases) using ATP-binding site homology models, as applied to sulfonylpiperidine derivatives .

- Biochemical Assays: Use fluorescence polarization (FP) or TR-FRET with labeled ATP-competitive probes. Include controls with staurosporine as a reference inhibitor .

- Cellular Validation: Test in kinase-dependent cell lines (e.g., HeLa) with Western blotting for phosphorylation markers (e.g., p-ERK) .

- Data Interpretation: Analyze dose-response curves (IC₅₀) and assess selectivity using kinome-wide profiling tools (e.g., KINOMEscan) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.